Bromocriptine mésylate

Vue d'ensemble

Description

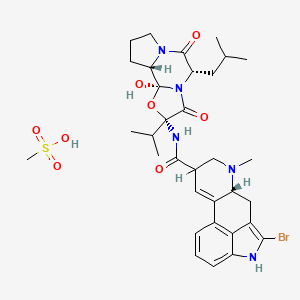

Le bromocriptine mésylate est un dérivé semi-synthétique d'alcaloïde de l'ergot présentant une activité dopaminergique puissante. Il est principalement utilisé pour traiter les affections associées à l'hyperprolactinémie, telles que la galactorrhée, les troubles menstruels dépendants de la prolactine et l'infertilité. Il est également indiqué pour la prise en charge du syndrome parkinsonien et de l'acromégalie .

Applications De Recherche Scientifique

Bromocryptine mesylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving ergot alkaloids and their derivatives.

Biology: The compound is studied for its effects on prolactin secretion and dopaminergic pathways.

Medicine: Bromocryptine mesylate is extensively researched for its therapeutic potential in treating hyperprolactinemia, Parkinson’s disease, and acromegaly.

Industry: It is used in the formulation of pharmaceutical products and as a reference standard in quality control processes .

In Vivo

In vivo experiments with Bromocriptine mesylate have been used to study the role of dopamine in the regulation of behavior. Bromocriptine mesylate has also been used to study the role of dopamine in the regulation of endocrine functions such as prolactin release.

In Vitro

In vitro experiments with Bromocriptine mesylate have been used to study the effects of dopamine on cell proliferation, differentiation, and apoptosis. Bromocriptine mesylate has also been used to study the effects of dopamine on gene expression, protein synthesis, and signal transduction pathways.

Mécanisme D'action

Target of Action

Bromocriptine mesylate is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity . It primarily targets the dopamine D2 receptors (DRD2) . These receptors play a crucial role in the regulation of prolactin secretion, motor control, and several other functions .

Mode of Action

Bromocriptine mesylate acts as an agonist at the dopamine D2 receptors . By binding to these receptors, it mimics the action of dopamine, leading to activation of the postsynaptic dopamine receptors . This activation results in the inhibition of prolactin secretion, which is beneficial in treating conditions associated with hyperprolactinemia .

Biochemical Pathways

The activation of dopamine D2 receptors by bromocriptine mesylate leads to a series of biochemical reactions. These include the inhibition of adenylate cyclase, reduction in cyclic AMP (cAMP) levels, and decreased protein kinase A (PKA) activity . These changes result in decreased prolactin secretion from the anterior pituitary gland .

Pharmacokinetics

The pharmacokinetics of bromocriptine mesylate involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of the standard formulation is relatively low (28%), with a terminal half-life of 12-14 hours . A quick-release formulation has a higher bioavailability of 65%-95% and is cleared within a few hours . Bromocriptine can be administered via various routes such as oral, transdermal, nasal, vaginal, rectal, and intramuscular injections, depending on disease severity or to avoid the first-pass metabolic effect .

Result of Action

The primary result of bromocriptine mesylate’s action is the reduction in prolactin levels, which can alleviate symptoms of hyperprolactinemia-related conditions . It also suppresses growth hormone secretion in some patients with acromegaly . In Parkinson’s disease, bromocriptine’s activation of dopamine receptors helps stimulate the nerves that control movement .

Action Environment

The action of bromocriptine mesylate can be influenced by various environmental factors. For instance, the timing of administration can affect its efficacy. Studies suggest that administering bromocriptine within 2 hours of awakening can augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system (CNS), resulting in a reduction in postmeal plasma glucose levels . Furthermore, the drug’s effectiveness can be influenced by the patient’s metabolic state, underlying health conditions, and concurrent medications .

Activité Biologique

Bromocriptine mesylate has been shown to have a variety of biological activities including antinociceptive, anti-inflammatory, and antiproliferative activities. It has also been shown to have neuroprotective, cardioprotective, and anti-tumor activities.

Biochemical and Physiological Effects

Bromocriptine mesylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, decrease prolactin levels, and increase the release of growth hormone. It has also been shown to increase the release of serotonin and norepinephrine, and to stimulate the release of insulin.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Bromocriptine mesylate in laboratory experiments is its ability to bind to dopamine receptors and activate signal transduction pathways. It is a relatively safe and well-tolerated drug with minimal side effects. However, Bromocriptine mesylate has a short half-life and is rapidly metabolized in the body, which can limit its use in some experiments.

Orientations Futures

Bromocriptine mesylate has a wide range of potential future applications in scientific research. It could be used to study the role of dopamine in the regulation of behavior, endocrine functions, and cell proliferation. It could also be used to study the effects of dopamine on gene expression, protein synthesis, and signal transduction pathways. Additionally, Bromocriptine mesylate could be used to study the effects of dopamine on the cardiovascular system, the immune system, and cancer. Bromocriptine mesylate could also be used to study the role of dopamine in neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression. Finally, Bromocriptine mesylate could be used to study the effects of dopamine on the development of new drugs and therapies for a variety of medical conditions.

Analyse Biochimique

Biochemical Properties

Bromocriptine mesylate interacts with dopamine D2 receptors, acting as an agonist . It inhibits prolactin secretion, which is beneficial in treating dysfunctions associated with hyperprolactinemia . It also interacts with other dopamine receptors and with various serotonin and adrenergic receptors .

Cellular Effects

Bromocriptine mesylate influences cell function by modulating the activity of dopamine receptors. In the context of Parkinson’s disease, it enhances coordinated motor control by directly stimulating the dopamine receptors in the corpus striatum . In hyperprolactinemia, it inhibits the secretion of prolactin from the anterior pituitary .

Molecular Mechanism

The molecular mechanism of action of Bromocriptine mesylate involves the activation of post-synaptic dopamine receptors. This activation leads to a decrease in prolactin secretion in the case of hyperprolactinemia . In Parkinson’s disease, it stimulates dopamine receptors in the corpus striatum, enhancing motor control .

Temporal Effects in Laboratory Settings

It is known that Bromocriptine mesylate is extensively metabolized by the liver, primarily by hydrolysis of the amide bond to produce lysergic acid and a peptide fragment, both inactive and non-toxic .

Dosage Effects in Animal Models

In animal models, Bromocriptine mesylate has been shown to improve glucose tolerance and disposal in a high-fat-fed canine model

Metabolic Pathways

Bromocriptine mesylate is metabolized by the liver, primarily by hydrolysis of the amide bond to produce lysergic acid and a peptide fragment . It is metabolized by cytochrome P450 3A4 and excreted primarily in the feces via biliary secretion .

Transport and Distribution

It is known that Bromocriptine mesylate is extensively metabolized by the liver and excreted primarily in the feces via biliary secretion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bromocriptine mésylate est synthétisé à partir d'alcaloïdes de l'ergot. Le processus implique la bromation de l'ergocryptine, suivie de la formation du sel mésylate. Les conditions réactionnelles incluent généralement l'utilisation de brome et d'acide méthanesulfonique dans un environnement contrôlé afin de garantir l'obtention du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique des processus de bromation et de mésylation à grande échelle. Le composé est ensuite purifié par des techniques de cristallisation et de filtration pour atteindre les niveaux de pureté requis .

Analyse Des Réactions Chimiques

Types de réactions

Le bromocriptine mésylate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier l'atome de brome ou d'autres groupes fonctionnels au sein de la molécule.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant l'atome de brome

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'échange d'halogènes impliquent souvent des réactifs comme l'iodure de sodium ou le fluorure de potassium

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner du bromocriptine N-oxyde, tandis que la réduction pourrait produire des dérivés débromés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études portant sur les alcaloïdes de l'ergot et leurs dérivés.

Biologie : Le composé est étudié pour ses effets sur la sécrétion de prolactine et les voies dopaminergiques.

Médecine : Le this compound est largement étudié pour son potentiel thérapeutique dans le traitement de l'hyperprolactinémie, de la maladie de Parkinson et de l'acromégalie.

Industrie : Il est utilisé dans la formulation de produits pharmaceutiques et comme étalon de référence dans les processus de contrôle de la qualité .

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agoniste du récepteur de la dopamine D2. Il inhibe la sécrétion de prolactine en activant les récepteurs de la dopamine post-synaptiques dans le processus tubéro-infundibulaire. Cette modulation de la sécrétion de prolactine est cruciale pour le traitement de l'hyperprolactinémie et des affections associées. De plus, le this compound stimule les récepteurs de la dopamine dans le corps strié, ce qui contribue à gérer les symptômes parkinsoniens .

Comparaison Avec Des Composés Similaires

Composés similaires

Cabergoline : Un autre agoniste de la dopamine utilisé pour traiter l'hyperprolactinémie.

Pergolide : Utilisé dans le traitement de la maladie de Parkinson.

Quinagolide : Un agoniste non-ergot de la dopamine utilisé pour l'hyperprolactinémie.

Unicité

Le bromocriptine mésylate est unique en raison de son action double sur la sécrétion de prolactine et les récepteurs de la dopamine. Ce double mécanisme le rend efficace pour traiter à la fois l'hyperprolactinémie et le syndrome parkinsonien, le différenciant des autres composés similaires .

Propriétés

IUPAC Name |

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMTMIRQRDZMT-GSPXQYRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44BrN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25614-03-3 (Parent) | |

| Record name | Bromocriptine mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020197 | |

| Record name | Bromocriptine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22260-51-1 | |

| Record name | Bromocriptine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22260-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocriptine mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocriptine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOCRIPTINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)

![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)

![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B1667819.png)

![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)